molecular formula C23H17ClO7S B12205151 (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12205151
M. Wt: 472.9 g/mol
InChI Key: YFKJMJDCWCYYGH-JJFYIABZSA-N
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Description

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and α-haloketones under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between the benzofuran derivative and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran-3-one derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzofuran-3-ol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Benzofuran-3-one derivatives.

    Reduction: Benzofuran-3-ol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of more complex molecules. Its diverse functional groups allow for various chemical modifications.

Biology

In biological research, benzofuran derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the benzylidene and sulfonate groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but lacks the chlorine atom on the sulfonate group.

    (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but has a methyl group instead of a chlorine atom on the sulfonate group.

Uniqueness

The presence of the 4-chlorobenzenesulfonate group in (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may confer unique chemical and biological properties, such as increased reactivity in substitution reactions and enhanced pharmacological activity.

Properties

Molecular Formula

C23H17ClO7S

Molecular Weight

472.9 g/mol

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C23H17ClO7S/c1-28-16-6-3-14(20(12-16)29-2)11-22-23(25)19-10-7-17(13-21(19)30-22)31-32(26,27)18-8-4-15(24)5-9-18/h3-13H,1-2H3/b22-11-

InChI Key

YFKJMJDCWCYYGH-JJFYIABZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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